4'-Methoxyflavanone
Overview
Description
4'-methoxyflavanone is the parent member of the class of 4'-methoxyflavanones that is flavanone which is substituted by a methoxy group at the 4'-position.
This compound is a natural product found in Dianthus caryophyllus with data available.
Mechanism of Action
Target of Action
4’-Methoxyflavanone is a flavonoid compound . It is primarily targeted towards neurons . The compound plays a significant role in regulating metabolic disorders, preventing cardiovascular disease, and protecting neurons .
Mode of Action
The compound interacts with its targets (neurons) by inhibiting the accumulation of poly (ADP-ribose), a molecule that signals DNA damage . This interaction results in the prevention of neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Result of Action
The primary result of 4’-Methoxyflavanone’s action is the protection of neurons. It achieves this by inhibiting the accumulation of poly (ADP-ribose) and preventing neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Biochemical Analysis
Biochemical Properties
4’-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It is a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Cellular Effects
4’-Methoxyflavanone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to protect against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation .
Molecular Mechanism
The molecular mechanism of 4’-Methoxyflavanone involves its interaction with various biomolecules. It has been suggested that 4’-Methoxyflavanone might change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone called testosterone .
Properties
CAS No. |
3034-08-0 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3/t16-/m0/s1 |
InChI Key |
QIUYUYOXCGBABP-INIZCTEOSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 4'-Methoxyflavanone is C16H14O3. Its molecular weight is 254.28 g/mol. []
A: this compound can be characterized using various spectroscopic methods, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure by analyzing the magnetic properties of atomic nuclei. Both 1H-NMR and 13C-NMR spectra are useful for characterizing this compound. [, , , ]* Infrared (IR) spectroscopy: This method identifies functional groups present in the molecule by analyzing its interactions with infrared light. [, ] * Mass spectrometry (MS): This technique helps determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]
A: this compound is a flavanone, a class of flavonoids. Its core structure consists of two benzene rings (A and B) linked by a three-carbon chain forming an oxygen-containing heterocyclic ring (C). [, , , ]
A: The 4'-methoxy group refers to a methoxy group (-OCH3) attached to the fourth carbon (4') of the B ring in the flavanone structure. This substitution can influence the molecule's polarity, reactivity, and potential biological activity. [, , , ]
ANone: Research suggests that this compound and its derivatives may possess various biological activities:
- Antibacterial activity: Studies have shown that some flavanones, including structurally related compounds, demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA). []
- Antifungal activity: this compound has been identified in the leaves of Piper marginatum, a plant with known antifungal properties. []
- Antioxidant activity: Flavanones, as a class, are recognized for their antioxidant properties. [, , ]
ANone: The potential applications of this compound stem from its reported biological activities:
- Antimicrobial agent: Its potential against bacteria, especially drug-resistant strains like MRSA, warrants further investigation for developing novel antimicrobial agents. []
- Therapeutic agent: Further research is needed to explore its potential use in treating conditions where its antifungal or antioxidant properties might be beneficial. [, ]
A: this compound can be synthesized from 2′-hydroxy-3′,4′-methylenedioxy-4-methoxychalcone through a series of reactions involving thallium(III) acetate and a catalytic amount of perchloric acid. []
A: While specific SAR studies focusing on this compound are limited in the provided research, modifications to the flavanone structure, such as the introduction of prenyl groups or changes in the methylation pattern, can significantly influence biological activity. [, , ]
ANone: Researchers utilize various analytical techniques for studying this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC allows separation and quantification of this compound in complex mixtures, often coupled with UV or PDA detectors. [, , ]
- Thin Layer Chromatography (TLC): This technique offers a rapid and cost-effective way to separate and analyze this compound and related compounds. []
- Molecular Docking: Computational techniques like molecular docking are employed to predict the binding affinity and interactions of this compound with target proteins, aiding in understanding its potential mechanisms of action. [, ]
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